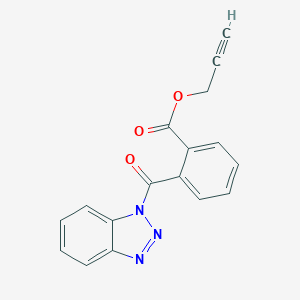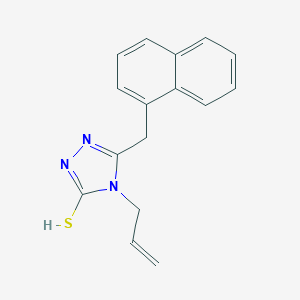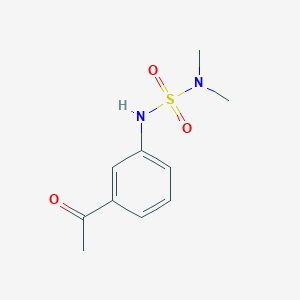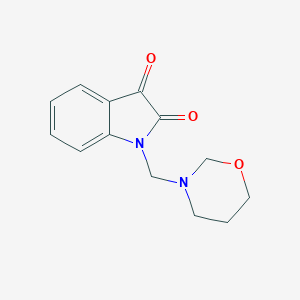![molecular formula C33H25N3O4 B389476 (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389476.png)
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyrrolo[3,4-b]pyrrole core, which is a fused bicyclic system, and is substituted with nitrobenzylidene, methylphenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The initial step involves the synthesis of the tetrahydropyrrolo[3,4-b]pyrrole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The core structure is then functionalized with nitrobenzylidene, methylphenyl, and phenyl groups through a series of substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The aromatic rings and the tetrahydropyrrolo[3,4-b]pyrrole core can interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE shares similarities with other nitrobenzylidene derivatives and tetrahydropyrrolo[3,4-b]pyrrole compounds.
- Examples include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C33H25N3O4 |
|---|---|
Peso molecular |
527.6g/mol |
Nombre IUPAC |
(3Z)-1,5-bis(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]-4-phenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C33H25N3O4/c1-21-11-15-25(16-12-21)34-30(24-8-4-3-5-9-24)29-28(20-23-7-6-10-27(19-23)36(39)40)32(37)35(31(29)33(34)38)26-17-13-22(2)14-18-26/h3-20,30H,1-2H3/b28-20- |
Clave InChI |
BPWNHHOJBQUKLA-RRAHZORUSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389394.png)

![11-[2-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389397.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)

![2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)
![ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B389404.png)

![1-{[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thienyl]carbonyl}indoline](/img/structure/B389407.png)
![3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389411.png)

![6-Amino-3-phenyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389414.png)
![(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389415.png)
![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389417.png)
